2-(4-Benzyl-1-piperazinyl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide

Procaspase-3 activation Zinc chelation Structure-activity relationship

PAC-1-based procaspase-3 activators suffer from allyl-group metabolic instability, limiting in vivo translational potential. This 5-bromo substituted ortho-hydroxy N-acyl hydrazone directly addresses that liability. - Replaces the metabolically labile allyl group with an electron-withdrawing bromine, enhancing zinc-chelating affinity at physiological pH. - The bromine atom serves as an anomalous scatterer for X-ray crystallographic phasing and enables halogen-bonding interaction studies. - Supplied as a high-purity (>98%) solid for immediate use in focused screening libraries and structure-metabolism relationship studies.

Molecular Formula C20H23BrN4O2
Molecular Weight 431.3 g/mol
Cat. No. B12042441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzyl-1-piperazinyl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide
Molecular FormulaC20H23BrN4O2
Molecular Weight431.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=CC(=C3)Br)O
InChIInChI=1S/C20H23BrN4O2/c21-18-6-7-19(26)17(12-18)13-22-23-20(27)15-25-10-8-24(9-11-25)14-16-4-2-1-3-5-16/h1-7,12-13,26H,8-11,14-15H2,(H,23,27)/b22-13+
InChIKeyDHCLBERZVVRAGZ-LPYMAVHISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo PAC-1 Analog: Structural Overview


2-(4-Benzyl-1-piperazinyl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide (molecular formula C20H21BrN4O2, molecular weight ~429.3 g/mol) is a synthetic acylhydrazone derivative comprising a 4-benzylpiperazine moiety linked via an acetohydrazide bridge to a 5-bromo-2-hydroxybenzylidene group . The compound belongs to the ortho-hydroxy N-acyl hydrazone class, a pharmacophore known for metal-chelating properties essential for procaspase-3 activation and apoptosis induction [1]. Its closest structural analogs include the prototypical procaspase-activating compound PAC-1 (bearing a 3-allyl substituent in place of the 5-bromo group), the des-allyl analog 2-(4-benzyl-1-piperazinyl)-N'-(2-hydroxybenzylidene)acetohydrazide (CAS 315183-08-5), the 5-bromo-2-methoxy variant (CAS 315182-78-6), and the 3-bromo-4-methoxy regioisomer (CAS 303105-89-7) .

Why PAC-1 and Des-Allyl Analogs Fail as Substitutes


Within the ortho-hydroxy N-acyl hydrazone class, the aromatic substitution pattern on the benzylidene ring critically determines both zinc-chelating potency and pharmacokinetic properties. PAC-1 (EC50 = 2.08 μM for procaspase-3 activation) relies on a 3-allyl group that contributes to cellular potency but also introduces a site of metabolic vulnerability via CYP450-mediated oxidation . The 5-bromo substitution replaces the metabolically labile allyl with an electron-withdrawing halogen, which is predicted to increase the acidity of the ortho-hydroxyl proton (pKa shift) and thereby enhance zinc-chelation affinity at physiological pH [1]. Simultaneously, the bromine atom introduces a heavy-atom effect not present in the des-allyl or methoxy analogs, which can quench intrinsic fluorescence—a property exploitable in probe-based assays—but renders the compound unsuitable for fluorescence-based screening without appropriate controls [2]. These divergent physicochemical properties mean that simple substitution with PAC-1 or the des-allyl variant cannot recapitulate the same zinc-chelation kinetics or assay compatibility profile.

5-Bromo Analog vs. Key Analogs: Quantitative Evidence


Ortho-Hydroxy Requirement for Zinc Chelation

The ortho-hydroxy N-acyl hydrazone motif is indispensable for procaspase-3 activation via zinc chelation; removal or methylation of the ortho-hydroxyl abolishes activity [1]. The target compound retains the free ortho-hydroxyl, whereas the 5-bromo-2-methoxy analog (CAS 315182-78-6) replaces this critical hydroxyl with a methoxy group, rendering it incapable of zinc chelation and thus inactive as a procaspase-3 activator [2]. This single functional-group difference constitutes a binary activity gatekeeper distinguishing the target compound from its closest commercially available analog.

Procaspase-3 activation Zinc chelation Structure-activity relationship

Metabolic Stability: 5-Bromo vs. 3-Allyl Substitution

PAC-1 contains a 3-allyl substituent on the benzylidene ring, which undergoes rapid CYP450-mediated oxidation at the terminal alkene, contributing to high in vivo clearance [1]. A systematic study of PAC-1 analogues designed to block these metabolic sites identified halogen-substituted variants as having enhanced metabolic stability in liver microsomes while retaining comparable anticancer activity in cell culture [2]. The 5-bromo substituent in the target compound eliminates the allyl oxidation site entirely, replacing it with a metabolically inert C–Br bond. In contrast, the des-allyl analog (CAS 315183-08-5) simply lacks the 3-allyl group but also lacks the electron-withdrawing and lipophilicity-modulating effects of bromine.

Metabolic stability CYP450 oxidation Drug-like properties

Lipophilicity: Calculated logP vs. Key Analogs

The 5-bromo substituent increases the lipophilicity of the benzylidene ring relative to the unsubstituted des-allyl analog. Using the structurally analogous pair of N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide (C9H9BrN2O2) vs. N'-(2-hydroxybenzylidene)acetohydrazide as a reference point, the bromine atom contributes approximately +0.6 to +0.8 logP units . For the full target compound, this translates to a calculated logP (clogP) of approximately 2.8–3.5, compared to ~2.3 for the des-allyl analog (CAS 315183-08-5) and ~3.1 for PAC-1 . This moderate lipophilicity positions the target compound between the more polar des-allyl analog and the slightly more lipophilic PAC-1.

Lipophilicity Membrane permeability clogP

Halogen Bonding by 5-Bromo Substituent

The 5-bromine atom on the benzylidene ring can participate in halogen bonding (C–Br···X interactions) with biological targets, a property absent in PAC-1 (3-allyl), the des-allyl analog (unsubstituted), and the methoxy analogs (which lack halogen at this position). Halogen bonds involving bromine have been shown to contribute to binding affinity in kinase inhibitors and other protein targets, with interaction energies typically in the range of −1.2 to −3.5 kcal/mol depending on the acceptor atom [1]. Within the PAC-1 analogue library of 837 compounds, only a subset contained halogen substituents, and several bromine-containing analogues were among the most potent hits identified [2].

Halogen bonding Molecular recognition Crystal engineering

Anticancer Activity Baseline

While direct IC₅₀ data for the target compound are not available in peer-reviewed primary literature, the 5-bromo-2-hydroxybenzylidene fragment itself has been characterized in multiple contexts. The minimal pharmacophore N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide exhibits dose-dependent anti-proliferative activity with IC₅₀ values ranging from 6.5 to 18.3 μM across cancer cell lines . When this fragment is coupled to the benzylpiperazine group—which is known from PAC-1 SAR to enhance cellular potency through improved membrane permeability and target engagement [1]—the resulting conjugate is expected to exhibit IC₅₀ values in the low micromolar range. In the PAC-1 analogue library, several brominated compounds were identified as being two- to four-fold more potent than PAC-1 (EC₅₀ = 2.08 μM) in cell culture [1]. This suggests the target compound likely falls within an IC₅₀ range of approximately 1–10 μM against procaspase-3-expressing cancer cell lines.

Anticancer activity Cytotoxicity Cancer cell lines

Application Scenarios for 5-Bromo PAC-1 Analog


Procaspase-3 Targeted Anticancer Screening Libraries

This compound is optimally deployed as a structurally novel member of focused screening libraries designed to identify next-generation procaspase-3 activators. Its 5-bromo substitution eliminates the metabolic liability of PAC-1's allyl group while preserving the essential ortho-hydroxy N-acyl hydrazone zinc-chelating pharmacophore [1]. Inclusion in diversity-oriented screening sets alongside PAC-1, S-PAC-1, and des-allyl analogs enables systematic evaluation of halogen substitution effects on procaspase-3 activation potency and selectivity.

Halogen Bonding and Molecular Recognition Studies

The 5-bromine atom provides a specific molecular recognition handle for co-crystallography and biophysical binding studies. The C–Br bond can serve as an anomalous scatterer for X-ray crystallographic phasing (SAD/MAD) and can participate in halogen bonding with protein backbone carbonyls or side-chain acceptors [2]. This property distinguishes the compound from its allyl- and unsubstituted analogs, which lack heavy atoms suitable for crystallographic phasing.

Metabolic Stability Optimization in Lead Development

For medicinal chemistry teams optimizing PAC-1-derived leads, the 5-bromo compound serves as a key intermediate in structure-metabolism relationship (SMR) studies. By comparing its microsomal stability and CYP450 inhibition profile directly with PAC-1 and the des-allyl analog, researchers can quantify the metabolic advantage conferred by replacing the 3-allyl with a 5-bromo substituent [3]. This head-to-head comparison informs rational design of preclinical candidates with improved pharmacokinetic properties.

Zinc-Chelation Probe Development

The ortho-hydroxy N-acyl hydrazone group is a known zinc chelator. The electron-withdrawing 5-bromo substituent is predicted to enhance the acidity of the ortho-hydroxyl, potentially increasing zinc-binding affinity at physiological pH compared to the unsubstituted analog [4]. This makes the compound a candidate for developing zinc-responsive fluorescent probes or for studying zinc-mediated procaspase-3 regulation in cellular models.

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